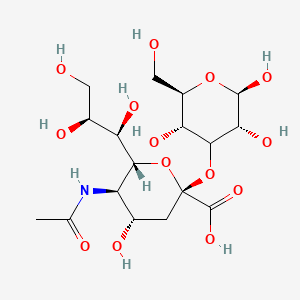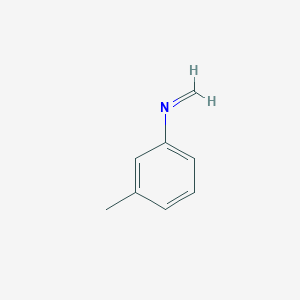
3-methyl-N-methyleneaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-methyleneaniline is an organic compound with the chemical formula C8H9N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an additional methyl group is attached to the benzene ring. This compound is a colorless viscous liquid that turns brown when exposed to air .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-methyleneaniline can be achieved through the methylation of aniline using methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds through a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts and high temperatures to achieve efficient methylation. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-methyl-N-methyleneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
3-methyl-N-methyleneaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used as a latent and coupling solvent in various industrial processes.
作用機序
The mechanism of action of 3-methyl-N-methyleneaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to changes in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Aniline: The parent compound, with a hydrogen atom on the nitrogen.
N-methylaniline: A derivative with a single methyl group on the nitrogen.
Dimethylaniline: A derivative with two methyl groups on the nitrogen.
Uniqueness
3-methyl-N-methyleneaniline is unique due to the presence of both a methyl group on the nitrogen and an additional methyl group on the benzene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C8H9N |
|---|---|
分子量 |
119.16 g/mol |
IUPAC名 |
N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C8H9N/c1-7-4-3-5-8(6-7)9-2/h3-6H,2H2,1H3 |
InChIキー |
SKTYICDIPDLPIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




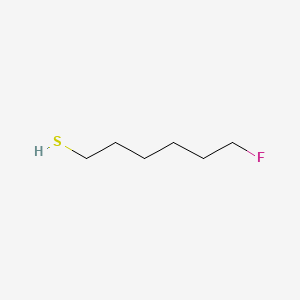
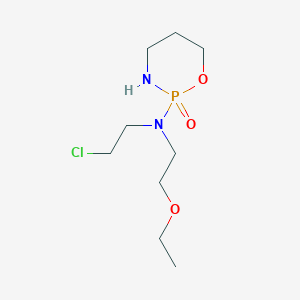
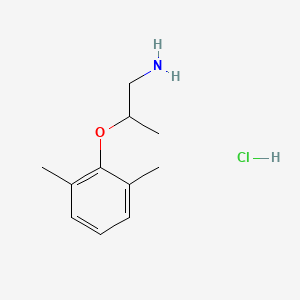
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
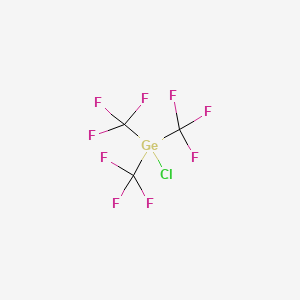
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
